

# Application Notes and Protocols for Piroxicam-Loaded Liposomes in Targeted Drug Delivery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Piroxicam**

Cat. No.: **B610120**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the encapsulation of the nonsteroidal anti-inflammatory drug (NSAID) **piroxicam** into liposomes for targeted drug delivery. The focus is on enhancing therapeutic efficacy and minimizing side effects by delivering **piroxicam** specifically to sites of inflammation.

## Introduction

**Piroxicam** is a potent NSAID used for the management of pain and inflammation in various musculoskeletal and joint disorders. However, its oral administration is associated with gastrointestinal side effects and low bioavailability.<sup>[1][2]</sup> Encapsulating **piroxicam** within liposomes, which are microscopic vesicles composed of a lipid bilayer, offers a promising strategy to improve its therapeutic index.<sup>[1]</sup> Liposomal delivery can enhance the solubility of poorly water-soluble drugs like **piroxicam**, protect the drug from degradation, and modify its pharmacokinetic profile to reduce systemic toxicity.<sup>[2]</sup>

Furthermore, the surface of these liposomes can be modified with specific ligands to actively target them to inflamed tissues, which often overexpress certain receptors. This targeted approach can increase the drug concentration at the site of action, thereby improving efficacy and reducing off-target effects. This document outlines protocols for the preparation, characterization, and evaluation of both conventional and targeted **piroxicam**-loaded liposomes.

## Data Presentation

### Table 1: Formulation and Characterization of Piroxicam-Loaded Liposomes

| Formulation Method   | Liposome Composition                                                                               | Piroxicam Concentration | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
|----------------------|----------------------------------------------------------------------------------------------------|-------------------------|-------------------------|----------------------------|------------------------------|-----------|
| Proliposome          | Prolipo™ Duo                                                                                       | 12 mg/g Prolipo™        | 359.95                  | 0.45                       | 15.36                        | [1][3][4] |
| Extrusion            | Soya phosphatidylcholine, cholesterol, stearylamine (6:3:1 molar ratio), 0.1% $\alpha$ -tocopherol | Not specified           | 278                     | Not specified              | 12.73                        | [3]       |
| Thin-film hydration  | Lecithin, Cholesterol                                                                              | Varied                  | ~4000-6500              | Not specified              | 86-97                        |           |
| Niosomes (Thin-film) | Span 60, Cholesterol                                                                               | Not specified           | Not specified           | Not specified              | Not specified                | [5]       |

### Table 2: In Vitro Anti-Inflammatory Effects of Liposomal Piroxicam in LPS-Stimulated RAW 264.7 Macrophages

| Treatment           | Concentration (mg/mL) | Inhibition of Nitric Oxide (%)       | Inhibition of TNF- $\alpha$ (%)   | Inhibition of IL-1 $\beta$ (%)    | Production of IL-10 (pg/mL) | Reference |
|---------------------|-----------------------|--------------------------------------|-----------------------------------|-----------------------------------|-----------------------------|-----------|
| Piroxicam           | 0.1                   | Not significant                      | Not significant                   | Not significant                   | Not significant             | [6]       |
| Liposomal Piroxicam | 0.1                   | Significant                          | 11.58<br>(increase vs. Piroxicam) | Not specified                     | Significant increase        | [6]       |
| Piroxicam           | 0.2                   | Significant                          | Significant                       | Significant                       | Not specified               | [6]       |
| Liposomal Piroxicam | 0.2                   | Significantly greater than Piroxicam | 13.29<br>(increase vs. Piroxicam) | 26.66<br>(increase vs. Piroxicam) | Not specified               | [6]       |
| Piroxicam           | 0.4                   | Significant                          | Significant                       | Significant                       | Not specified               | [6]       |
| Liposomal Piroxicam | 0.4                   | Significantly greater than Piroxicam | 10.69<br>(increase vs. Piroxicam) | Significant                       | Not specified               | [6]       |

**Table 3: In Vivo Anti-Inflammatory Effects of Liposomal Piroxicam**

| Animal Model                         | Formulation         | Dose (mg/kg) | Inhibition of Inflammation (%) | Reference |
|--------------------------------------|---------------------|--------------|--------------------------------|-----------|
| Cotton pellet granuloma (rats)       | Free Piroxicam      | 4            | 21.1                           | [3]       |
| Liposomal Piroxicam in HEC gel       |                     | 1.6          | 32.8                           | [3]       |
| Liposomal Piroxicam in HEC gel       |                     | 4            | 47.4                           | [3]       |
| Carrageenan-induced paw edema (rats) | Liposomal Piroxicam | 30           | 55.8 (increase vs. Piroxicam)  | [7]       |
| Acetic acid-induced writhing (mice)  | Liposomal Piroxicam | 30           | 70.19                          | [7]       |
| Formalin-induced paw licking (mice)  | Liposomal Piroxicam | 30           | 81.36 (vs. unencapsulated)     | [7]       |

## Experimental Protocols

### Protocol 1: Preparation of Piroxicam-Loaded Liposomes by the Proliposome Method

This method is simple, reproducible, and suitable for scaling up.[1]

Materials:

- Prolipo™ Duo (or other commercial proliposome mixture)
- **Piroxicam**

- Dimethyl sulfoxide (DMSO)
- Distilled water (dH<sub>2</sub>O)
- Magnetic stirrer and stir bar
- Round-bottom flask

Procedure:

- Prepare a stock solution of **piroxicam** in DMSO (e.g., 60 mg/mL).
- Add the **piroxicam** stock solution to the Prolipo™ Duo powder in a round-bottom flask.
- Stir the mixture at a moderate speed (e.g., 125 ± 25 rpm) for 1 hour at room temperature to ensure homogeneous mixing.
- Form a concentrated liposomal suspension by the dropwise addition of dH<sub>2</sub>O while stirring.
- Continue stirring for a prolonged period (e.g., 10 hours) to allow for complete hydration of the lipids and formation of liposomes.
- Further dilute the liposomal suspension with dH<sub>2</sub>O to the desired final concentration.
- Stir for an additional 30 minutes to ensure a homogenous suspension.

## Protocol 2: Characterization of Piroxicam-Loaded Liposomes

### 1. Particle Size and Polydispersity Index (PDI) Analysis:

- Method: Dynamic Light Scattering (DLS).
- Instrument: Zetasizer Nano S (Malvern Instruments) or similar.
- Procedure:

- Dilute the liposomal suspension with dH<sub>2</sub>O to an appropriate concentration to avoid multiple scattering effects.
- Transfer the diluted sample to a disposable cuvette.
- Measure the particle size and PDI at a fixed angle (e.g., 90°) and a constant temperature (e.g., 25°C).
- Perform the measurement in triplicate and report the average values.

## 2. Encapsulation Efficiency (EE) Determination:

- Method: Ultracentrifugation followed by quantification of unencapsulated drug.
- Procedure:
  - Separate the unencapsulated **piroxicam** from the liposomes by centrifuging the sample at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) at 4°C.
  - Carefully collect the supernatant containing the unencapsulated drug.
  - Quantify the amount of **piroxicam** in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
  - Calculate the EE (%) using the following formula:  $EE\ (\%) = [(Total\ Drug - Unencapsulated\ Drug) / Total\ Drug] \times 100$

## 3. Morphological Characterization:

- Method: Transmission Electron Microscopy (TEM).
- Procedure:
  - Place a drop of the diluted liposomal suspension onto a carbon-coated copper grid.
  - Negatively stain the sample with a suitable staining agent (e.g., 2% phosphotungstic acid).
  - Allow the grid to air-dry completely.

- Observe the morphology and size of the liposomes under the TEM.

## Protocol 3: In Vitro Anti-Inflammatory Activity in RAW 264.7 Macrophages

This assay evaluates the ability of **piroxicam**-loaded liposomes to suppress the inflammatory response in activated macrophages.[\[6\]](#)[\[8\]](#)

### Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- Lipopolysaccharide (LPS) from *E. coli*
- **Piroxicam**-loaded liposomes and free **piroxicam**
- Griess reagent for nitric oxide (NO) quantification
- ELISA kits for TNF- $\alpha$ , IL-1 $\beta$ , and IL-10
- 96-well cell culture plates

### Procedure:

- Seed RAW 264.7 cells in 96-well plates at a density of  $1 \times 10^5$  cells/well and allow them to adhere for 2 hours.
- Treat the cells with various concentrations of free **piroxicam** or **piroxicam**-loaded liposomes for 1 hour.
- Stimulate the cells with LPS (1  $\mu$ g/mL) for 24 hours.
- After incubation, collect the cell culture supernatant.

- Nitric Oxide (NO) Assay: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
- Cytokine Assays: Quantify the levels of TNF- $\alpha$ , IL-1 $\beta$ , and IL-10 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
- Determine the cell viability using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

## Protocol 4: In Vivo Anti-Inflammatory Activity using Carrageenan-Induced Paw Edema Model

This is a standard model to assess the acute anti-inflammatory effects of drug formulations.[\[9\]](#) [\[10\]](#)

### Materials:

- Wistar rats or Swiss albino mice
- Carrageenan (1% w/v in sterile saline)
- **Piroxicam**-loaded liposomes, free **piroxicam**, and vehicle control
- Plethysmometer or digital calipers

### Procedure:

- Acclimatize the animals for at least one week before the experiment.
- Administer the test formulations (e.g., orally or intraperitoneally) to different groups of animals.
- After a specific time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
- Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

- Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

## Targeted Drug Delivery Strategies

To enhance the delivery of **piroxicam** to inflamed tissues, liposomes can be surface-functionalized with ligands that bind to receptors overexpressed on activated immune cells or inflamed endothelial cells.

### CD44-Targeted Liposomes

Rationale: The CD44 receptor is overexpressed on activated macrophages and other immune cells involved in inflammation. Hyaluronic acid (HA) is a natural ligand for CD44.[11][12]

Proposed Protocol for HA-Conjugated **Piroxicam** Liposomes:

- Prepare **piroxicam**-loaded liposomes containing a lipid with a reactive functional group (e.g., DSPE-PEG-Maleimide).
- Functionalize hyaluronic acid with a thiol group.
- React the thiol-modified HA with the maleimide group on the surface of the liposomes to form a stable covalent bond.
- Purify the HA-conjugated liposomes by dialysis or size exclusion chromatography to remove unconjugated HA.
- Characterize the targeted liposomes for size, PDI, zeta potential, and conjugation efficiency.

### Folate Receptor-Targeted Liposomes

Rationale: The folate receptor is overexpressed on activated macrophages and some cancer cells. Folic acid can be used as a targeting ligand.

Proposed Protocol for Folic Acid-Conjugated **Piroxicam** Liposomes:

- Synthesize a folate-PEG-lipid conjugate (e.g., Folate-PEG-DSPE).

- Prepare **piroxicam**-loaded liposomes by the thin-film hydration method, including the Folate-PEG-DSPE in the lipid mixture.
- During hydration, the folate moiety will be displayed on the surface of the liposomes.
- Purify and characterize the folate-targeted liposomes.

## Visualizations

### Signaling Pathway of Inflammation in Macrophages



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages and the inhibitory action of **piroxicam**.

### Experimental Workflow for Preparation and Characterization of Piroxicam Liposomes

[Click to download full resolution via product page](#)

Caption: General workflow for the preparation and characterization of **piroxicam**-loaded liposomes.

# Targeted Liposome Delivery to Inflamed Tissue



[Click to download full resolution via product page](#)

Caption: Conceptual diagram of targeted liposome delivery to inflamed tissue.

## Stability Studies

The stability of the liposomal formulation is crucial for its clinical translation.

Protocol:

- Store the **piroxicam**-loaded liposome formulations at different temperatures (e.g., 4°C, 25°C, and 40°C) for a defined period (e.g., 3 months).[\[13\]](#)
- At specified time intervals (e.g., 0, 1, 2, and 3 months), withdraw samples and analyze them for:
  - Physical appearance: Visual inspection for any signs of aggregation, precipitation, or color change.
  - Particle size and PDI: To monitor any changes in vesicle size or size distribution.
  - Drug content and encapsulation efficiency: To assess drug leakage from the liposomes.
  - pH of the formulation.

## Conclusion

The encapsulation of **piroxicam** in liposomes presents a viable strategy to enhance its therapeutic efficacy while minimizing its systemic side effects. The protocols outlined in these application notes provide a framework for the formulation, characterization, and evaluation of both conventional and targeted **piroxicam**-loaded liposomes. The development of targeted liposomal formulations, such as those functionalized with HA or folic acid, holds significant

promise for the specific delivery of **piroxicam** to inflamed tissues, potentially leading to more effective treatments for inflammatory disorders. Further research and optimization of these targeted systems are warranted to translate these promising preclinical findings into clinical applications.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Formulation of liposome-encapsulated piroxicam for improved therapeutic efficacies and reduced systemic toxicities - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 2. Improved Anti-nociceptive, Anti-pyretic and Anti-inflammatory Effects of Orally Administered Liposome-encapsulated Piroxicam – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Piroxicam encapsulated in liposomes: characterization and in vivo evaluation of topical anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability studies on piroxicam encapsulated niosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytoprotective and enhanced anti-inflammatory activities of liposomal piroxicam formulation in lipopolysaccharide-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytoprotective and enhanced anti-inflammatory activities of liposomal piroxicam formulation in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Hyaluronic acid-conjugated liposome nanoparticles for targeted delivery to CD44 overexpressing glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hyaluronic acid-conjugated liposome nanoparticles for targeted delivery to CD44 overexpressing glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Piroxicam-Loaded Liposomes in Targeted Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610120#piroxicam-encapsulation-in-liposomes-for-targeted-drug-delivery]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)